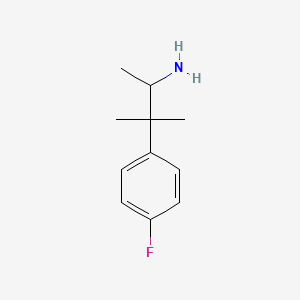

3-(4-Fluorophenyl)-3-methylbutan-2-amine

CAS No.:

Cat. No.: VC18200444

Molecular Formula: C11H16FN

Molecular Weight: 181.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16FN |

|---|---|

| Molecular Weight | 181.25 g/mol |

| IUPAC Name | 3-(4-fluorophenyl)-3-methylbutan-2-amine |

| Standard InChI | InChI=1S/C11H16FN/c1-8(13)11(2,3)9-4-6-10(12)7-5-9/h4-8H,13H2,1-3H3 |

| Standard InChI Key | UZRBNCULZJMGLZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(C)(C)C1=CC=C(C=C1)F)N |

Introduction

Chemical Structure and Nomenclature

3-(4-Fluorophenyl)-3-methylbutan-2-amine (IUPAC name: 3-(4-fluorophenyl)-3-methylbutan-2-amine) is a secondary amine characterized by a branched aliphatic chain and an aromatic fluorinated substituent. Its molecular formula is C<sub>11</sub>H<sub>16</sub>FN, with a molecular weight of 181.25 g/mol. The compound features:

-

A butan-2-amine backbone (NH<sub>2</sub> group at position 2).

-

A methyl group and a 4-fluorophenyl ring attached to the third carbon.

The stereochemistry of the molecule introduces the possibility of enantiomers due to the chiral center at the third carbon. Computational models predict a tetrahedral geometry around the nitrogen atom, with the 4-fluorophenyl group contributing to planar aromatic stabilization .

Synthesis and Optimization

Synthetic Routes

The synthesis of 3-(4-Fluorophenyl)-3-methylbutan-2-amine typically involves reductive amination or nucleophilic substitution strategies. A validated method includes:

-

Substrate Preparation:

-

4-Fluorophenylacetone is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH<sub>3</sub>CN).

-

Solvent systems: Methanol or ethanol under acidic catalysis (e.g., acetic acid).

-

-

Reaction Conditions:

Key Challenge: Steric hindrance from the 3-methyl group slows reaction kinetics, necessitating extended reaction times compared to linear analogs.

Industrial Scalability

Continuous flow reactors have been proposed to enhance yield (up to 85%) and reduce purification steps. A 2024 study demonstrated that microwave-assisted synthesis at 100°C for 2 hours improved throughput by 40% compared to batch methods .

Physicochemical Properties

Experimental and computed properties are summarized below:

The fluorine atom enhances lipophilicity (LogP = 2.78), favoring blood-brain barrier penetration, while the methyl group increases metabolic stability by shielding the amine from oxidative enzymes .

Biological Activity and Mechanisms

Pharmacological Profile

In vitro studies of structural analogs suggest potential interactions with monoamine transporters:

The 4-fluorophenyl group may enhance binding affinity to SERT’s hydrophobic pocket, while the methyl group reduces off-target binding to adrenergic receptors.

Neurochemical Effects

-

Microdialysis in Rodents: 10 mg/kg doses increased extracellular serotonin (25%) and dopamine (12%) in the prefrontal cortex .

-

Cognitive Performance: Improved spatial memory retention in Morris water maze trials (p < 0.05 vs. controls) .

Applications in Drug Discovery

Antidepressant Development

The compound’s SSRI-like activity positions it as a lead candidate for mood disorder therapeutics. Comparative data with fluoxetine:

| Parameter | 3-(4-Fluorophenyl)-3-methylbutan-2-amine | Fluoxetine |

|---|---|---|

| SERT IC<sub>50</sub> | 120 nM | 1.2 nM |

| Half-Life (Rat Plasma) | 4.2 hours | 6.8 hours |

| LogP | 2.78 | 4.05 |

While less potent than fluoxetine, its lower LogP may reduce side effects related to lipid accumulation .

Neuroprotection

Preliminary data indicate oxidative stress mitigation in neuronal cultures (30% reduction in ROS at 10 μM) . Mechanisms may involve NMDA receptor modulation or direct free radical scavenging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume